molecular formula C10H14N2O6S2 B2768918 4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid CAS No. 2379946-27-5

4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid

Cat. No. B2768918
CAS RN: 2379946-27-5
M. Wt: 322.35
InChI Key: FIXAJECYETVZBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid” is a sulfuric acid salt of a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are a type of organic compound that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and the fused ring system. The benzothiazole ring system is aromatic, which contributes to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole ring and the methoxy and methyl groups attached to it. The sulfuric acid moiety could potentially make the compound acidic .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors influencing its properties could include its size, shape, functional groups, and the presence of any charges .

Scientific Research Applications

Synthesis Techniques

  • Elemental Sulfur Mediated Decarboxylative Redox Cyclization : A novel synthesis technique involves the decarboxylative redox cyclization of o-chloronitroarenes and arylacetic acids, facilitated by elemental sulfur under metal- and solvent-free conditions. This process efficiently produces 2-substituted benzothiazoles, showcasing a sustainable and eco-friendly approach to synthesizing sulfur-containing heterocycles (Guntreddi, Vanjari, & Singh, 2015).

  • Bronsted Acidic Ionic Liquid Catalysis : The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst demonstrates an efficient method for synthesizing polyhydroquinoline derivatives. This approach highlights the role of sulfur-containing catalysts in promoting green chemistry practices by offering a clean, simple, and high-yield synthesis process under solvent-free conditions (Khaligh, 2014).

Chemical Transformations and Applications

  • Recyclable Solid Acid Catalysis : Sulfuric acid derivatives, such as sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester, have been used as recyclable catalysts for the synthesis of various polysubstituted imidazoles. This demonstrates the potential of sulfur-based catalysts in facilitating multiple rounds of chemical reactions without losing efficacy, underscoring their utility in sustainable chemical processes (Tavakoli, Bagherneghad, & Niknam, 2012).

  • Green Synthesis of Imidazoles : Another study presents the green synthesis of 1,2,4,5-tetrasubstituted imidazoles using a Bronsted acidic ionic liquid. The process exemplifies the application of sulfur-containing ionic liquids in promoting environmentally friendly synthesis routes, offering a repeatable and efficient method for producing complex organic compounds (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Safety and Hazards

As with any chemical compound, handling “4,7-Dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine; sulfuric acid” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The study and application of such a compound would depend on its properties and potential uses. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis, among others .

properties

IUPAC Name

4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-imine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S.H2O4S/c1-12-8-6(13-2)4-5-7(14-3)9(8)15-10(12)11;1-5(2,3)4/h4-5,11H,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXAJECYETVZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=N)OC)OC.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-imine sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.